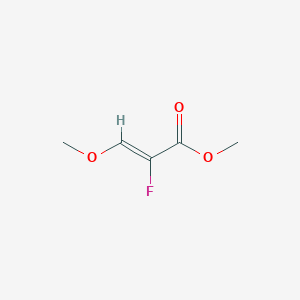
methyl (Z)-2-fluoro-3-methoxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (Z)-2-fluoro-3-methoxyprop-2-enoate” is a chemical compound that belongs to the class of organic compounds known as esters. Esters are compounds derived from carboxylic acids where the hydroxyl group has been replaced by an alkyl group . The “(Z)” in the name indicates the configuration of the double bond, following the E-Z notation system for alkenes .
Molecular Structure Analysis
The molecular structure analysis would involve techniques like NMR, IR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups, molecular weight, and bonding in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. As an ester, it could undergo reactions like hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. These properties would be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
Methyl (Z)-2-fluoro-3-methoxyprop-2-enoate serves as a precursor in the synthesis of fluorinated compounds, which are crucial in the development of pharmaceuticals and agrochemicals due to their unique properties. For instance, Lovey and Pawson (1981) describe the preparation of several analogues leading to fluorinated retinoic acids with significant biological activity. This underscores the utility of this compound in creating compounds with potential therapeutic applications (Lovey & Pawson, 1981).
Fluorogenic Sensors for Metal Ions
The compound is instrumental in developing fluorogenic sensors for detecting metal ions, highlighting its role in environmental and biological monitoring. Patra et al. (2018) developed a multi-analyte fluorogenic sensor capable of efficiently detecting Al3+ and Zn2+ ions, leveraging the unique electronic properties imparted by the fluorine atom. This application is crucial for tracking metal ion concentrations in various settings, from industrial processes to biological systems (Patra et al., 2018).
Material Science Applications
In material science, the compound contributes to the development of nanocomposites with enhanced dielectric properties, as explored by Erol et al. (2022). They synthesized nanocomposites containing a methacrylate polymer and ZnO nanoparticles, revealing the potential of this compound derivatives in improving materials for electronic device applications (Erol et al., 2022).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes such asEnhancer of zeste homolog 2 (EZH2) . EZH2 is a histone methyltransferase and a catalytic component of PRC2, which regulates gene expression through epigenetic machinery .
Mode of Action
For instance, EZH2 can alter downstream target genes’ expression by trimethylation of Lys-27 in histone 3 (H3K27me3) .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in dna methylation and demethylation .
Result of Action
Based on the potential target ezh2, it can be inferred that the compound might influence gene expression and potentially impact cellular functions .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (Z)-2-fluoro-3-methoxyprop-2-enoate involves the reaction of starting materials to form the desired product. The reaction pathway should be designed to ensure high yield and purity of the product.", "Starting Materials": [ "Methyl acetoacetate", "Methoxyacetaldehyde dimethyl acetal", "Fluorine gas", "Sodium hydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Preparation of methoxyacetaldehyde dimethyl acetal by reacting methoxyacetaldehyde with excess dimethyl acetal in the presence of acetic acid.", "Step 2: Formation of the enolate intermediate by reacting methyl acetoacetate with sodium hydride in ethanol.", "Step 3: Addition of the enolate intermediate to methoxyacetaldehyde dimethyl acetal to form the beta-ketoester intermediate.", "Step 4: Fluorination of the beta-ketoester intermediate with fluorine gas in the presence of a catalyst to form the fluoroester intermediate.", "Step 5: Isomerization of the fluoroester intermediate to the desired (Z)-isomer by heating with a base.", "Step 6: Deprotection of the methoxy group by reacting with acid to form the final product, methyl (Z)-2-fluoro-3-methoxyprop-2-enoate." ] } | |
Número CAS |
834883-98-6 |
Fórmula molecular |
C5H7FO3 |
Peso molecular |
134.11 g/mol |
Nombre IUPAC |
methyl 2-fluoro-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C5H7FO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3 |
Clave InChI |
GEYVOMKNBOZKKB-UHFFFAOYSA-N |
SMILES |
COC=C(C(=O)OC)F |
SMILES canónico |
COC=C(C(=O)OC)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


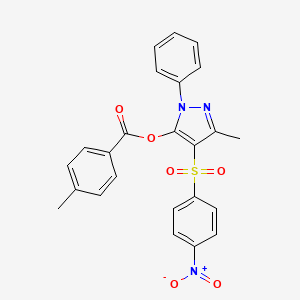
![3-[6-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2904243.png)

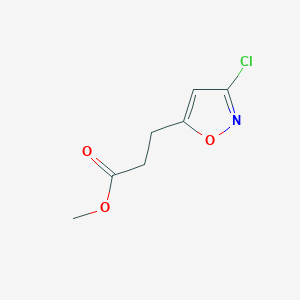
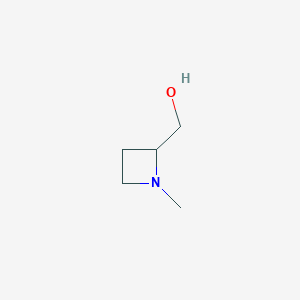
![(1R,6R)-7-Azabicyclo[4.2.0]octane](/img/structure/B2904254.png)
![2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2904256.png)
![2-(4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)ethanenitrile](/img/structure/B2904257.png)
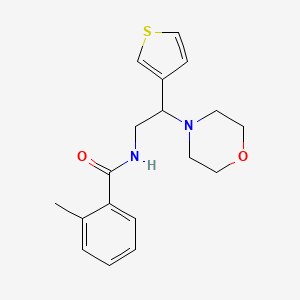
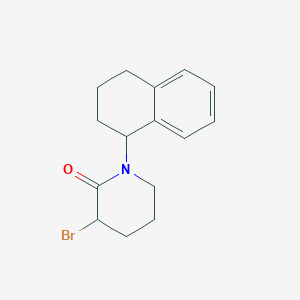
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2904260.png)
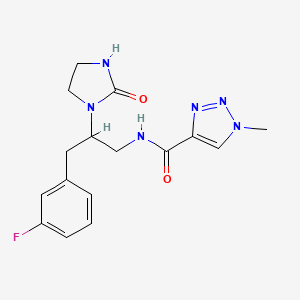
![2-Cyclopropyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2904264.png)

